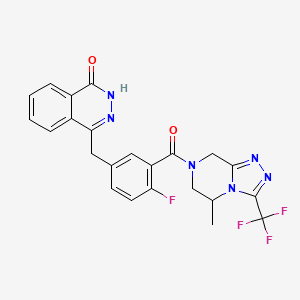
Simmiparib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simmiparib is a highly potent and orally active inhibitor of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2. These enzymes are involved in various cellular processes, including DNA repair and programmed cell death. This compound exhibits inhibitory activity against poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2 with IC50 values of 1.75 nanomolar and 0.22 nanomolar, respectively . It has shown remarkable anticancer activities in cells and animal models, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Simmiparib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required quality standards for pharmaceutical use. The production involves rigorous quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Simmiparib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of this compound .
Aplicaciones Científicas De Investigación
Simmiparib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of poly (ADP-ribose) polymerase inhibition and DNA repair processes.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Industry: Used in the development of new therapeutic agents and as a reference compound in drug discovery.
Mecanismo De Acción
Simmiparib exerts its effects by inhibiting poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2, enzymes that play a crucial role in DNA repair. By inhibiting these enzymes, this compound induces the accumulation of DNA double-strand breaks and G2/M cell cycle arrest in homologous recombination repair-deficient cells, leading to apoptosis . The molecular targets include the catalytic domains of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2, and the pathways involved are related to DNA damage response and repair .
Comparación Con Compuestos Similares
Similar Compounds
Olaparib: A parent compound of Simmiparib, also a poly (ADP-ribose) polymerase inhibitor.
Rucaparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Niraparib: A poly (ADP-ribose) polymerase inhibitor with similar applications in cancer treatment.
Talazoparib: A potent poly (ADP-ribose) polymerase inhibitor with clinical applications.
Uniqueness of this compound
This compound is unique due to its higher potency and selectivity for poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2 compared to its parent compound Olaparib. It exhibits more potent anticancer activities and has shown better efficacy in preclinical models .
Propiedades
Fórmula molecular |
C23H18F4N6O2 |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
4-[[4-fluoro-3-[5-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C23H18F4N6O2/c1-12-10-32(11-19-29-31-22(33(12)19)23(25,26)27)21(35)16-8-13(6-7-17(16)24)9-18-14-4-2-3-5-15(14)20(34)30-28-18/h2-8,12H,9-11H2,1H3,(H,30,34) |
Clave InChI |
QNQFPYADHVFRKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC2=NN=C(N12)C(F)(F)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



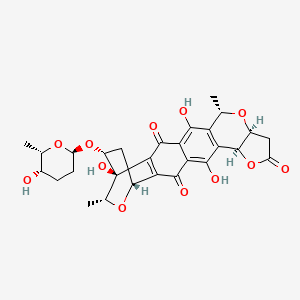
![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)
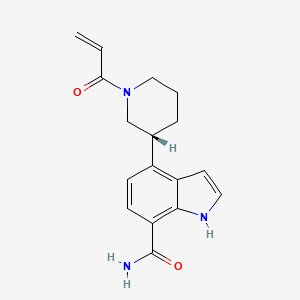
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B10854327.png)
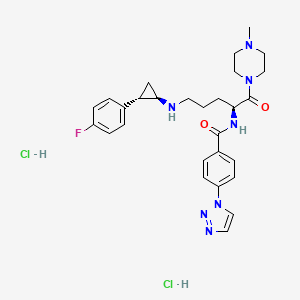
![2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;dihydrochloride](/img/structure/B10854334.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E)-7-[3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854346.png)
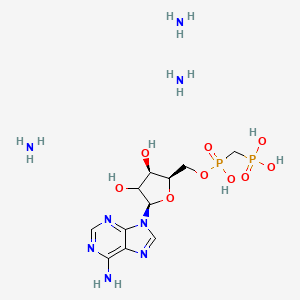

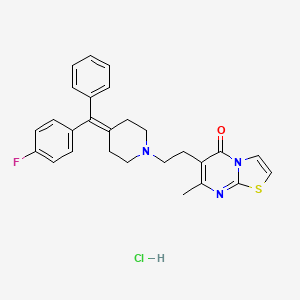
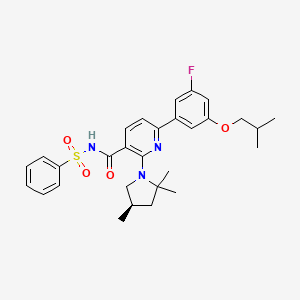
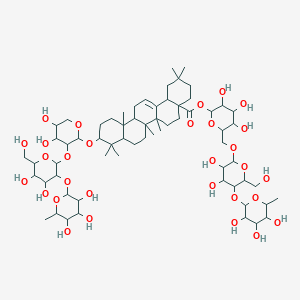
![4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one](/img/structure/B10854392.png)